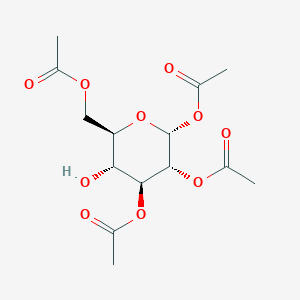

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(19)12(21-7(2)16)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCFXXCSGBEENZ-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose chemical properties

An In-depth Technical Guide to 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose: Properties, Synthesis, and Reactivity

Introduction

1,2,3,6-Tetra-O-acetyl-α-D-glucopyranose is a partially protected derivative of D-glucose, a cornerstone molecule in carbohydrate chemistry. Its strategic placement of four acetyl protecting groups leaves a single free hydroxyl group at the C-4 position, making it an invaluable intermediate for the synthesis of complex oligosaccharides and glycoconjugates.[1] With a molecular formula of C₁₄H₂₀O₁₀ and a molecular weight of 348.30 g/mol , this compound serves as a versatile building block, enabling chemists to perform selective modifications at a specific site on the glucose scaffold.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and reactivity, offering field-proven insights for researchers in drug development and the chemical sciences.

Physicochemical and Structural Properties

The precise arrangement of its functional groups dictates the reactivity and physical characteristics of 1,2,3,6-Tetra-O-acetyl-α-D-glucopyranose. The acetyl groups enhance its solubility in common organic solvents compared to unprotected glucose, facilitating its use in a wide range of reaction conditions.

| Property | Value | Source |

| IUPAC Name | [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate | [2] |

| Molecular Formula | C₁₄H₂₀O₁₀ | [2] |

| Molecular Weight | 348.30 g/mol | [2] |

| CAS Number | 55286-97-0 | [2] |

| Canonical SMILES | CC(=O)OC[C@@H]1OC(=O)C)OC(=O)C)OC(=O)C">C@HO | [2] |

| InChIKey | QYCFXXCSGBEENZ-RGDJUOJXSA-N | [2] |

Synthesis and Spectroscopic Characterization

The synthesis of specific, partially acetylated glucopyranose isomers is a non-trivial task due to the similar reactivity of the multiple hydroxyl groups. Direct acetylation of D-glucose typically yields a mixture of products, with the fully substituted pentaacetate being a common outcome.[3][4] Therefore, more strategic, multi-step approaches involving selective protection and deprotection are generally required.

A common conceptual pathway involves the use of an orthogonal protecting group strategy, where one hydroxyl group is masked with a group that can be removed under conditions that leave the others (in this case, acetates) intact.

Caption: General synthetic strategy for partially protected sugars.

Spectroscopic Data

Structural confirmation relies heavily on spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The anomeric proton (H-1) in the α-configuration typically appears as a doublet with a relatively small coupling constant (J₁,₂ ≈ 3-4 Hz), a key diagnostic feature distinguishing it from the β-anomer (J₁,₂ ≈ 7-8 Hz).[5] The protons adjacent to the acetyl groups (H-1, H-2, H-3, H-6a, H-6b) will be downfield shifted, while the proton at C-4 (adjacent to the free hydroxyl) will be at a higher field. The acetyl methyl groups will appear as sharp singlets between 1.9-2.2 ppm.

-

¹³C NMR: The anomeric carbon (C-1) of the α-isomer is typically found around 90-95 ppm. The carbons bearing acetyl groups (C-1, C-2, C-3, C-6) show characteristic shifts, and the carbonyl carbons of the acetyl groups resonate around 170 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A broad absorption band in the region of 3300-3500 cm⁻¹ indicates the presence of the free O-H group at C-4. Strong, sharp peaks around 1740-1750 cm⁻¹ are characteristic of the C=O stretching of the multiple ester (acetyl) groups.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to confirm the molecular weight of the compound (348.30 g/mol ).[2] Often, fragments corresponding to the loss of acetyl groups or acetic acid are observed, providing further structural information.

Chemical Reactivity and Synthetic Applications

The true utility of 1,2,3,6-Tetra-O-acetyl-α-D-glucopyranose lies in the differential reactivity of its hydroxyl group versus the acetylated positions. The lone C-4 hydroxyl group is a nucleophile, making it the primary site for further chemical modification.

Glycosylation Reactions

The most significant application is its use as a glycosyl acceptor. The C-4 hydroxyl can attack an activated glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) to form a β(1→4) glycosidic linkage. This bond is fundamental to the structure of important disaccharides like lactose and cellobiose and polysaccharides such as cellulose.[6]

Sources

- 1. Buy this compound | 55286-97-0 [smolecule.com]

- 2. This compound | C14H20O10 | CID 11759824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3891-59-6 , 2,3,4,5,6-Penta-O-acetyl-D-glucopyranose , CAS:3891-59-6 [chemsynlab.com]

- 4. thepharmstudent.com [thepharmstudent.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Elucidation of 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Selective Acetylation

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is a derivative of D-glucose where four of the five hydroxyl groups have been acetylated.[1] Its molecular formula is C14H20O10, with a molecular weight of 348.30 g/mol .[2] The strategic placement of the acetyl groups, leaving a free hydroxyl at the C4 position, makes it a valuable building block in carbohydrate chemistry. This free hydroxyl group can be selectively modified, allowing for the synthesis of various glycoconjugates and other carbohydrate derivatives.[1] Such molecules are instrumental in studying cell-cell interactions, developing novel therapeutics, and exploring carbohydrate-protein interactions.[1]

This guide will detail the logical flow of experiments, from synthesis and purification to a multi-faceted spectroscopic analysis, providing the "why" behind each methodological choice to ensure a self-validating and robust structural elucidation process.

Part 1: Synthesis and Purification - Establishing a Pure Analyte

The journey to structural elucidation begins with the synthesis of a pure sample. A common and effective method involves the selective acetylation of D-glucose.

Experimental Protocol: Synthesis of this compound

-

Starting Material Preparation: Anhydrous D-glucose is the foundational starting material.[3]

-

Acetylation: D-glucose is dissolved in a suitable solvent, typically pyridine, which also acts as a catalyst.[1] Acetic anhydride is then added in a controlled manner. The reaction temperature is maintained, often at room temperature, to favor the formation of the desired tetra-acetylated product over the fully acetylated penta-acetate.[3][4]

-

Reaction Quenching and Workup: The reaction is quenched by the addition of ice water. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed sequentially with a dilute acid (e.g., HCl) to remove pyridine, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: Purification is critical and is typically achieved through column chromatography on silica gel or by recrystallization.[1] A solvent system such as a hexane-ethyl acetate gradient is often employed for chromatographic separation.[5]

The rationale for this multi-step purification is to remove unreacted starting materials, the penta-acetylated by-product, and other impurities that could interfere with subsequent spectroscopic analysis. The purity of the final compound is a prerequisite for unambiguous structural determination.

Part 2: Spectroscopic Interrogation - A Multi-Technique Approach

A combination of spectroscopic techniques is essential for a comprehensive structural elucidation. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the expected functional groups in the synthesized molecule.

Expected IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3500-3200 | O-H (hydroxyl) | Stretching |

| ~3000-2850 | C-H (alkane) | Stretching |

| ~1750-1735 | C=O (ester) | Stretching |

| ~1240-1230 | C-O (ester) | Asymmetric Stretching |

| ~1040 | C-O (alcohol) | Stretching |

The presence of a broad O-H stretching band confirms the free hydroxyl group, while the strong C=O stretching absorption is indicative of the acetyl ester groups.[6][7] The C-O stretching bands further corroborate the presence of both ester and alcohol functionalities.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of structural information. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Expected Mass Spectrometry Data:

-

Molecular Ion (M+): The molecular ion peak is expected at m/z 348.1056 for the chemical formula C14H20O10.[2] Often, adducts with sodium ([M+Na]⁺ at m/z 371.0951) or potassium ([M+K]⁺) are observed, which can aid in confirming the molecular weight.

-

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide clues about the structure. The loss of acetyl groups (CH3CO, 43 Da) or acetic acid (CH3COOH, 60 Da) are characteristic fragmentation pathways for acetylated sugars.[9] Analyzing these fragmentation patterns can help in confirming the presence and number of acetyl groups.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HSQC, is the most powerful tool for elucidating the detailed structure of organic molecules.

The ¹H NMR spectrum provides information about the chemical environment of each proton, their connectivity through scalar coupling, and their stereochemical relationships.

Expected ¹H NMR Chemical Shifts and Coupling Constants (in CDCl₃):

| Proton | Chemical Shift (ppm) (Approximate) | Multiplicity | Coupling Constants (Hz) (Approximate) |

| H-1 | ~6.3 | d | J₁,₂ ≈ 3-4 |

| H-2 | ~4.9 | dd | J₁,₂ ≈ 3-4, J₂,₃ ≈ 10 |

| H-3 | ~5.5 | t | J₂,₃ ≈ 10, J₃,₄ ≈ 9-10 |

| H-4 | ~5.1 | t | J₃,₄ ≈ 9-10, J₄,₅ ≈ 9-10 |

| H-5 | ~4.0 | ddd | J₄,₅ ≈ 9-10, J₅,₆a ≈ 4-5, J₅,₆b ≈ 2-3 |

| H-6a/6b | ~4.1-4.3 | m | |

| CH₃CO | ~2.0-2.1 | s |

-

Anomeric Proton (H-1): The chemical shift of the anomeric proton (H-1) is highly diagnostic. For the α-anomer, this proton is in an axial position and typically resonates at a downfield chemical shift. The small coupling constant (J₁,₂) of approximately 3-4 Hz is characteristic of the axial-equatorial relationship between H-1 and H-2 in the α-anomer.[11]

-

Acetyl Protons: The presence of four distinct singlets (or overlapping singlets) in the region of 2.0-2.1 ppm, each integrating to 3 protons, confirms the presence of four acetyl groups.

-

Ring Protons: The chemical shifts and coupling constants of the other ring protons (H-2 to H-5) can be assigned using 2D NMR techniques. The large coupling constants between adjacent axial protons (e.g., J₂,₃, J₃,₄, J₄,₅) are indicative of a pyranose ring in a chair conformation.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (ppm) (Approximate) |

| C-1 | ~90 |

| C-2 | ~70 |

| C-3 | ~70 |

| C-4 | ~68 |

| C-5 | ~70 |

| C-6 | ~62 |

| C=O | ~169-171 |

| CH₃CO | ~20-21 |

-

Anomeric Carbon (C-1): The anomeric carbon (C-1) is typically found in the range of 90-100 ppm.

-

Carbonyl Carbons: The four carbonyl carbons of the acetyl groups will appear in the downfield region of 169-171 ppm.

-

Methyl Carbons: The four methyl carbons of the acetyl groups will resonate in the upfield region of 20-21 ppm.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A COSY spectrum will show cross-peaks between adjacent protons, allowing for the tracing of the proton connectivity around the glucopyranose ring, starting from the well-resolved anomeric proton (H-1).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. The HSQC spectrum is invaluable for assigning the ¹³C NMR signals based on the already assigned ¹H NMR signals.

Part 3: Data Integration and Structure Confirmation

The final step in the elucidation process is to integrate all the spectroscopic data to build a cohesive and unambiguous structural assignment.

Workflow for Structural Confirmation

Caption: Workflow for the structural elucidation of this compound.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

By systematically acquiring and interpreting data from IR, MS, and a suite of NMR experiments, researchers can confidently confirm the structure of this compound. This rigorous analytical approach is fundamental to ensuring the quality and reliability of this important chemical intermediate for its downstream applications in research and development.

References

-

Puzo, G., & Prome, J. C. (1977). Mass spectrometry of acylated sugars as trimethylsilyl ether derivatives. A way for location of long chain fatty acyl groups. Biomedical Mass Spectrometry, 4(3), 161-167. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- Tipson, R. S. (1968).

-

Localization of the attachment site of oligoglucans to Mesorhizobium loti HAMBI 1148 murein. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Grabarics, M., & Pagel, K. (2022). Gas-Phase Infrared Spectroscopy of Glycans and Glycoconjugates. Max-Planck-Gesellschaft zur Förderung der Wissenschaften e.V.[Link]

-

Chen, C. C., & Shiao, M. S. (2010). A simple preparation of 2,3,4,6-tetra-O-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study. Molecules, 15(12), 9203-9221. [Link]

-

Reay, J. L., & Fletcher, S. M. (2007). A single glucose derivative suitable for gas chromatography/mass spectrometry and gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(19), 3235-3240. [Link]

-

FT-IR spectra of acetylated cellulose samples prepared at different reaction temperatures. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- A method of preparing 1-bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose. (2015).

-

SpectraBase. (n.d.). 4-O-ALLY-1,2,3,6-TETRA-O-ACETYL-ALPHA-D-GLUCOPYRANOSE. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 18, 2026, from [Link]

- Danta, C. C., & Sahu, S. B. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+). The Pharmstudent, 27, 07-09.

-

Chen, C. C., & Shiao, M. S. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules (Basel, Switzerland), 15(12), 9203–9221. [Link]

- Hatanaka, K., Takakura, S., Okuyama, K., Kasuya, M. C. Z., & Kanno, K. (2002). Convenient Synthetic Method for 1,2,3,6-Tetra-O-Acetyl-β-D-Glucopyranose: A Starting Material for β(1→4)-D-Glucan.

-

Acylic Sugar Derivatives for GC/MS Analysis of 13 C-Enrichment during Carbohydrate Metabolism. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Re-evaluating sugar derivatizations for GC-MS analysis (Part 1): Analytical challenges and methods. (2022, June 8). Restek. [Link]

-

Bonner, W. A. (1959). On the Structure of 1,2,3,6-Tetra-O-acetyl-β-D-glucose. Journal of the American Chemical Society, 81(6), 1448-1451. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 18, 2026, from [Link]

- Czerwicka, M., et al. (2017). Raman and infrared spectroscopy of carbohydrates: A review. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 185, 345-353.

-

FT-IR – spectra of acetylated wood with increasing degree of... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.

- da Silva, J. A., et al. (2008). A new natural product from Habenaria petalodes Lindl. (Orchidaceae). Journal of the Brazilian Chemical Society, 19(7), 1304-1310.

- Li, J., et al. (2022). Carbohydrate-based drugs launched during 2000−2021. Acta Pharmaceutica Sinica B, 12(9), 3567-3591.

- Somsák, L., et al. (2003). Glucose analog inhibitors of glycogen phosphorylases as potential antidiabetic agents: Recent developments. Current Pharmaceutical Design, 9(15), 1177-1189.

- Tian, X. X., et al. (2000). Isolation and identification of poly-alpha-(1-->4)-linked 3-O-methyl-D-mannopyranose from a hot-water extract of Mycobacterium vaccae.

-

The application fields of glucose and its derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Paulsen, H., & Pflughaupt, K. W. (1980). N-(3,4,6-Triacetyl-D-glucosyl)-piperidine and Its Use in Preparing 2-Substituted Glucose Derivatives.

- Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. (2018). Indian Journal of Nuclear Medicine, 33(1), 23-27.

-

ATB. (n.d.). Methyl2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside. Retrieved January 18, 2026, from [Link]

- Recent Advances in the Drugs and Glucose-Responsive Drug Delivery Systems for the Treatment of Diabetes: A System

-

PubChem. (n.d.). 2,3,4,6-Tetra-O-methyl-alpha-D-glucopyranose. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

Sources

- 1. Buy this compound | 55286-97-0 [smolecule.com]

- 2. This compound | C14H20O10 | CID 11759824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104876977A - A method of preparing 1-bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose - Google Patents [patents.google.com]

- 4. thepharmstudent.com [thepharmstudent.com]

- 5. researchgate.net [researchgate.net]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometry of acylated sugars as trimethylsilyl ether derivatives. A way for location of long chain fatty acyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Characteristics of 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose

This guide provides a comprehensive overview of the essential physical and chemical characteristics of 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights to facilitate its effective use in a laboratory setting.

Introduction: A Key Intermediate in Carbohydrate Chemistry

This compound is a partially protected derivative of D-glucose, a fundamental building block in carbohydrate chemistry. The strategic placement of four acetyl protecting groups on the hydroxyls at positions 1, 2, 3, and 6 leaves the C-4 hydroxyl group free. This specific configuration makes it an invaluable intermediate for the synthesis of complex oligosaccharides and glycoconjugates, particularly for creating β(1→4)-glycosidic linkages, which are characteristic of biopolymers like cellulose and chitin.

Understanding the precise physical characteristics of this compound is paramount for its successful application. Properties such as melting point, solubility, and optical rotation are not merely data points; they are critical indicators of purity and identity, directly influencing reaction kinetics, yield, and the stereochemical outcome of glycosylation reactions. This guide delves into these properties, providing the foundational knowledge necessary for its manipulation and characterization.

Core Molecular and Physical Properties

The identity and purity of a chemical reagent are the cornerstones of reproducible scientific research. For this compound, these are defined by a distinct set of molecular and physical parameters.

Molecular Identifiers and Properties

The fundamental molecular properties provide a baseline for the compound's identity.

| Property | Value | Source |

| IUPAC Name | [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate | PubChem |

| CAS Number | 55286-97-0 | Smolecule |

| Molecular Formula | C₁₄H₂₀O₁₀ | PubChem |

| Molecular Weight | 348.30 g/mol | PubChem |

| Exact Mass | 348.10564683 Da | PubChem |

Physicochemical Characteristics

These properties dictate the compound's behavior in various physical states and solvent systems, which is critical for designing reaction conditions and purification protocols.

| Property | Value/Description | Significance in Application |

| Appearance | White to off-white crystalline solid | Visual indicator of purity; deviations may suggest impurities or degradation. |

| Melting Point | Not consistently reported; varies by purity and isomeric form. | A sharp melting point range is a key indicator of high purity. Broad ranges suggest the presence of impurities or other isomers. |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc). Insoluble in water. | Essential for selecting appropriate solvents for reactions, purification (e.g., chromatography, recrystallization), and analytical techniques like NMR. |

| Optical Rotation ([α]D) | Varies; expected to be positive for the alpha anomer. | A critical parameter for confirming the anomeric configuration (α vs. β). The magnitude is a measure of enantiomeric purity. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure, confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide specific, diagnostic signals.

-

¹H NMR: The proton spectrum is characterized by several key regions. The anomeric proton (H-1) of the alpha anomer is expected to appear as a doublet at a downfield chemical shift (typically δ > 6.0 ppm) due to the deshielding effect of two adjacent oxygen atoms. The protons of the pyranose ring appear in the δ 3.5-5.5 ppm range. The four acetyl groups will each produce a distinct singlet in the δ 2.0-2.2 ppm region, integrating to 3 protons each (12H total).

-

¹³C NMR: The carbon spectrum will show 14 distinct signals. The anomeric carbon (C-1) is found significantly downfield (δ > 90 ppm). The carbons of the pyranose ring resonate in the δ 60-80 ppm region. The carbonyl carbons of the four acetyl groups appear around δ 170 ppm, while the methyl carbons are found upfield, around δ 20-21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1,2,3,6-Tetra-O-acetyl-alpha-

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose

This technical guide provides an in-depth analysis of the spectroscopic data for 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose, a partially protected monosaccharide derivative crucial as an intermediate in synthetic carbohydrate chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize acetylated sugars in the synthesis of complex glycans, glycoconjugates, and other carbohydrate-based therapeutics.

The structural analysis of such intermediates is non-trivial. The presence of multiple acetyl groups and a free hydroxyl function, combined with the stereochemistry of the glucopyranose ring, gives rise to a nuanced spectroscopic fingerprint. This guide moves beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's structure and its spectral features. Every protocol described herein is designed to be a self-validating system, ensuring technical accuracy and reproducibility.

Molecular Structure and Properties

This compound is a derivative of D-glucose where the hydroxyl groups at positions 1, 2, 3, and 6 are protected by acetyl esters, leaving the hydroxyl group at C-4 unprotected.

-

Molecular Formula: C₁₄H₂₀O₁₀[2]

-

Molecular Weight: 348.30 g/mol [2]

-

IUPAC Name: [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate[2]

The α-anomeric configuration and the specific placement of the acetyl groups are key determinants of the molecule's reactivity and its spectroscopic output.

Caption: Chemical structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of carbohydrate derivatives, providing detailed information about the connectivity and stereochemistry of the molecule. The data presented here is based on analysis in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum provides a wealth of information. The anomeric proton (H-1) is particularly diagnostic due to its unique chemical environment. In the α-anomer, H-1 is in an axial position, leading to a characteristic small coupling constant (³JH1,H2) with the equatorial H-2 proton.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.30 | d | 4.0 |

| H-3 | 5.56 | dd | J2,3=9.8, J3,4=9.8 |

| H-4 | 5.14 | dd | J3,4=9.8, J4,5=9.8 |

| H-2 | 5.03 | dd | J1,2=4.0, J2,3=10.1 |

| H-5, H-6 | 4.30-4.34 | m | - |

| H-6' | 4.13 | d | 10.8 |

| Acetyl (Ac) | 2.105 | s | - |

| Acetyl (Ac) | 2.101 | s | - |

| Acetyl (Ac) | 2.05 | s | - |

| Acetyl (Ac) | 2.04 | s | - |

| Data sourced from Wu et al., 2011.[3] |

Causality and Interpretation:

-

H-1 (δ 6.30): The significant downfield shift is due to the deshielding effect of two adjacent oxygen atoms (the ring oxygen and the acetylated anomeric oxygen). The small coupling constant (J = 4.0 Hz) confirms the α-anomeric configuration, reflecting the gauche relationship between the axial H-1 and equatorial H-2.[3]

-

H-2, H-3, H-4 (δ 5.03-5.56): These protons are shifted downfield due to the electron-withdrawing effect of the neighboring acetyl groups. The large coupling constants (~9.8-10.1 Hz) are indicative of axial-axial relationships between H-2/H-3 and H-3/H-4, consistent with the standard ⁴C₁ chair conformation of the glucopyranose ring.

-

Acetyl Protons (δ 2.04-2.105): The four distinct singlets for the methyl protons of the acetyl groups confirm the presence of four non-equivalent ester functionalities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data, confirming the carbon skeleton and the presence of acetyl groups.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 170.39, 169.75 (2C), 169.35 |

| C-1 | 90.00 |

| C-2 | 70.61 |

| C-5 | 70.29 |

| C-3 | 69.31 |

| C-4 | 67.30 |

| C-6 | 61.01 |

| Data sourced from Wu et al., 2011.[3] |

Causality and Interpretation:

-

Carbonyl Carbons (δ 169.35-170.39): The signals in this region are characteristic of the ester carbonyl carbons of the acetyl groups.

-

Anomeric Carbon (C-1, δ 90.00): The anomeric carbon is significantly deshielded and appears at a characteristic downfield shift.

-

Ring Carbons (C-2 to C-5, δ 67.30-70.61): These carbons resonate in the typical sugar region. The specific shifts are influenced by the presence or absence of acetyl groups on adjacent carbons.

-

C-6 (δ 61.01): This upfield shift, relative to the other ring carbons, is typical for the exocyclic CH₂OAc group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule. For this compound, the spectrum is dominated by the vibrations of the ester and hydroxyl groups.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3500 (broad) | O-H | Stretching |

| ~2900-3000 | C-H (sp³) | Stretching |

| ~1750 (strong, sharp) | C=O (ester) | Stretching |

| ~1220 (strong) | C-O (ester) | Stretching |

| ~1040 | C-O (alcohol/ether) | Stretching |

Causality and Interpretation:

-

O-H Stretch (~3500 cm⁻¹): The most telling feature distinguishing this molecule from its peracetylated counterpart (glucose pentaacetate) is the presence of a broad absorption band in this region. This band is a direct result of the free hydroxyl group at the C-4 position and is broadened due to hydrogen bonding.[4]

-

C=O Stretch (~1750 cm⁻¹): A very strong and sharp absorption here is the hallmark of the carbonyl group in the four acetyl esters. Its intensity is a reliable indicator of successful acetylation.

-

C-O Stretches (~1220 and ~1040 cm⁻¹): The spectrum will contain a complex and strong set of bands in the fingerprint region. The band around 1220 cm⁻¹ is characteristic of the C-O stretching of the acetyl esters, while the bands around 1040 cm⁻¹ arise from the C-O bonds of the pyranose ring ethers and the C-4 alcohol.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the structure. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For GC-MS applications, the molecule is analyzed directly.

Predicted Fragmentation Pattern (EI-MS): The molecular ion [M]⁺ at m/z 348 would be expected, though it may be of low abundance. The fragmentation of acetylated sugars is well-characterized and typically involves the loss of acetyl groups and ring fragmentation.

-

Primary Fragmentation: Loss of acetic acid (60 Da) or an acetoxy radical (59 Da) from the molecular ion.

-

m/z 288 [M - CH₃COOH]⁺

-

m/z 289 [M - CH₃COO]⁺

-

-

Further Fragmentation: Sequential loss of ketene (42 Da) from the acetylated positions is a common pathway.

-

Diagnostic Ions: A prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is highly characteristic of acetylated compounds. Other oxonium ions formed from ring cleavage are also expected.[5][6]

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a Lewis acid-catalyzed deacetylation method.[3]

Materials:

-

β-D-glucose pentaacetate

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous aluminum chloride (AlCl₃)

-

High-pressure acid digestion bomb

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (EtOAc) for elution

Procedure:

-

To a high-pressure acid digestion bomb, add β-D-glucose pentaacetate (1.0 eq).

-

Add anhydrous Et₂O and anhydrous AlCl₃ (1.0 eq).

-

Seal the reaction vessel securely.

-

Place the vessel in an oven pre-heated to 110 °C for 4.5 hours.

-

After cooling, carefully vent and open the vessel.

-

Load the resulting ether solution directly onto a silica gel column.

-

Elute the product using a hexane/EtOAc (e.g., 3:1 v/v) solvent system.

-

Combine fractions containing the pure product (monitor by TLC) and remove the solvent under reduced pressure.

Caption: Workflow for synthesis and purification.

Spectroscopic Sample Preparation

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified, dry sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

IR Spectroscopy (KBr Pellet Method):

-

Grind 1-2 mg of the dry sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

-

Place the powder into a pellet-forming die.

-

Apply pressure mechanically (e.g., using a hydraulic press) to form a transparent or translucent KBr disk.

-

Place the disk in the sample holder of the FTIR spectrometer and acquire the spectrum.[8]

Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into the GC-MS system.

-

Use a suitable GC column (e.g., a mid-polarity phase like a 14% cyanopropylphenyl polysiloxane) and a temperature program that allows for the elution of the compound without decomposition (e.g., initial temp 130 °C, ramp to 290 °C).[9][10]

-

Acquire mass spectra in the desired range (e.g., m/z 40-400).

References

-

de Castro, C. (n.d.). Acetylated Methyl Glycosides: Advantages & Limitations. Glycopedia. Retrieved from [Link]

-

de Castro, C. (n.d.). GC-MS Determination of Sugar Composition. Glycopedia. Retrieved from [Link]

-

Edubirdie. (n.d.). Infrared Spectroscopy Sample Preparation. Retrieved from [Link]

-

Jerković, I., et al. (2006). GC-MS Characterization of Acetylated O-glucofuranosides: Direct Glucosylation of Volatile Alcohols from Unprotected Glucose. ResearchGate. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Mason, A. (n.d.). Mono- and disaccharides (GC-MS). MASONACO. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). α-D-Glucopyranose, pentaacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

Smith, B. C. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online. Retrieved from [Link]

-

Tsai, P. K., Dell, A., & Ballou, C. E. (1984). Characterization of acetylated and acetolyzed glycoprotein high-mannose core oligosaccharides by fast-atom-bombardment mass spectrometry. Proceedings of the National Academy of Sciences, 81(18), 5734–5738. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Varki, A., et al. (Eds.). (2021). Unravelling Glycobiology by NMR Spectroscopy. ResearchGate. Retrieved from [Link]

-

Wu, T.-C., et al. (2011). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 16(1), 135-147. Retrieved from [Link]

Sources

- 1. eng.uc.edu [eng.uc.edu]

- 2. This compound | C14H20O10 | CID 11759824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Acetylated Methyl Glycosides: Advantages & Limitations - Glycopedia [glycopedia.eu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Infrared Spectroscopy Sample Preparation | Study Guide - Edubirdie [edubirdie.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose molecular weight and formula

An In-depth Technical Guide to 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern carbohydrate chemistry. As a selectively protected monosaccharide, it possesses a single free hydroxyl group at the C4 position, rendering it an invaluable building block for the synthesis of complex oligosaccharides and glycoconjugates. This document details its core molecular properties, outlines strategic approaches to its synthesis and purification, describes key analytical characterization techniques, and explores its applications in chemical biology and drug development. The methodologies and insights presented herein are tailored for researchers, scientists, and professionals engaged in carbohydrate synthesis and its application in the life sciences.

Core Molecular Profile

This compound is a derivative of D-glucose where the hydroxyl groups at positions 1, 2, 3, and 6 are protected as acetate esters.[1] This specific protection pattern leaves the C4 hydroxyl group available for chemical modification, most notably for glycosylation reactions, making it a crucial precursor in multi-step synthetic pathways.

Chemical Identity and Nomenclature

-

IUPAC Name: [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate[1][2]

-

CAS Number: 55286-97-0[1]

-

Common Synonyms: 1,2,3,6-Tetra-O-acetyl-α-D-glucopyranose

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₁₀ | [1][2] |

| Molecular Weight | 348.3 g/mol | [1][2] |

| Exact Mass | 348.10564683 Da | [2] |

| Appearance | Typically a white solid | N/A |

| Solubility | Soluble in many organic solvents (e.g., chloroform, ethyl acetate) | N/A |

Synthesis and Purification: A Strategic Approach

The synthesis of selectively protected carbohydrates like this compound is a non-trivial process that hinges on the strategic use of protecting groups. The goal is to differentiate between the multiple hydroxyl groups of the parent sugar, which have similar reactivity, allowing for regioselective modification.

Rationale for Selective Synthesis

Directly acetylating D-glucose with a reagent like acetic anhydride typically leads to the fully per-acetylated product, D-glucose pentaacetate.[3][4] To obtain the 1,2,3,6-tetra-O-acetyl derivative, a synthetic route involving orthogonal protecting groups is required. This allows for the selective removal of a protecting group at the C4 position while others remain intact. A common and effective strategy involves the detritylation of a 6-O-tritylated precursor, which can induce an acyl migration to yield the desired product.

General Synthetic Workflow

While numerous specific protocols exist, a conceptually illustrative workflow is presented below. This strategy capitalizes on the relative stability and reactivity of different protecting groups to achieve the desired substitution pattern. A key step often involves an acyl migration, a well-documented phenomenon in carbohydrate chemistry, to arrive at the thermodynamically stable product.

Sources

An In-depth Technical Guide to the Anomeric Configuration of 1,2,3,6-Tetra-O-acetyl-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Foreword

The stereochemical intricacies of carbohydrates are of paramount importance in the fields of medicinal chemistry, glycobiology, and materials science. The anomeric configuration of a sugar derivative, in particular, can profoundly influence its biological activity, chemical reactivity, and physical properties. This guide provides a comprehensive technical overview of the anomeric configuration of 1,2,3,6-Tetra-O-acetyl-D-glucopyranose, a partially protected glucose derivative that serves as a versatile building block in organic synthesis. As a senior application scientist, my aim is to not only present established protocols but also to elucidate the underlying principles that govern the stereoselective synthesis and characterization of the α and β anomers of this important compound. This document is designed to be a self-validating system, grounding its claims in authoritative references and providing detailed experimental methodologies to ensure reproducibility and foster a deeper understanding of the subject matter.

Introduction: The Significance of Anomeric Configuration

The anomeric center (C-1 in aldopyranoses) is a stereocenter formed upon the cyclization of a monosaccharide. The two possible stereoisomers at this position are designated as α and β anomers. In the context of D-glucopyranose derivatives, the β-anomer has the C-1 substituent in an equatorial position, while in the α-anomer, it is in an axial position. This seemingly subtle difference has profound implications for the molecule's three-dimensional structure and its interactions with other molecules, such as enzymes and receptors.

The selective synthesis of either the α or β anomer of 1,2,3,6-Tetra-O-acetyl-D-glucopyranose is a critical step in the multi-step synthesis of more complex glycans and glycoconjugates. The free hydroxyl group at the C-4 position allows for further selective modifications, making this compound a valuable intermediate.

Synthesis and Stereochemical Control

The synthesis of 1,2,3,6-Tetra-O-acetyl-D-glucopyranose with a defined anomeric configuration requires careful selection of reaction conditions and starting materials. The interplay of kinetic and thermodynamic control, as well as the influence of protecting groups and catalysts, dictates the stereochemical outcome.

The Anomeric Effect

A key principle governing the stability of the anomers is the anomeric effect . This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent at the anomeric center to occupy the axial position rather than the sterically less hindered equatorial position[1]. This effect arises from a stabilizing interaction between a non-bonding electron pair on the ring oxygen and the antibonding (σ*) orbital of the C-1 substituent's bond[1]. In the context of 1,2,3,6-Tetra-O-acetyl-D-glucopyranose, the anomeric effect favors the α-anomer.

Synthesis of β-1,2,3,6-Tetra-O-acetyl-D-glucopyranose

A convenient method for the synthesis of the β-anomer involves the detritylation of a protected precursor, followed by acyl migration.

Experimental Protocol: Synthesis of β-1,2,3,6-Tetra-O-acetyl-D-glucopyranose [2]

-

Starting Material: 1,2,3,4-Tetra-O-acetyl-6-O-trityl-β-D-glucopyranose.

-

Detritylation and Acyl Migration:

-

Dissolve the starting material in a suitable solvent such as a mixture of acetic acid and water.

-

Heat the solution to facilitate the removal of the trityl group and subsequent migration of the acetyl group from the C-4 to the C-6 position. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

-

Causality Behind Experimental Choices: The use of a trityl group at the C-6 position provides a bulky protecting group that can be selectively removed under acidic conditions. The subsequent acyl migration is a thermodynamically driven process that is facilitated by the reaction conditions.

Synthesis of α-1,2,3,6-Tetra-O-acetyl-D-glucopyranose

The synthesis of the α-anomer can be approached through methods that favor thermodynamic control, often employing acidic catalysts. While a direct selective synthesis of 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose is not readily found in the literature, a common strategy involves the peracetylation of glucose under acidic conditions to favor the α-anomer, followed by selective deacetylation. However, achieving selective deacetylation at the C-4 position is challenging.

A more controlled approach involves the anomerization of the more easily accessible β-anomer or the deacylation of a fully protected precursor under conditions that favor the formation of the α-anomer.

Experimental Protocol: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose from β-D-glucose pentaacetate [3]

This protocol yields a different isomer but illustrates a strategy for obtaining an α-anomer.

-

Starting Material: β-D-glucose pentaacetate.

-

Deacetylation:

-

To a high-pressure acid digestion bomb, add β-D-glucose pentaacetate, anhydrous diethyl ether, and aluminum chloride (AlCl₃).

-

Seal the reaction vessel and heat it in an oven at 110 °C for 4.5 hours.

-

After cooling, the ether solution is directly loaded onto a silica gel column and purified by flash chromatography.

-

Causality Behind Experimental Choices: The use of a Lewis acid like AlCl₃ at elevated temperatures facilitates the cleavage of the anomeric acetyl group. The reaction proceeds through an oxonium ion intermediate, and the subsequent attack by a nucleophile (in this case, likely residual water or acetate) from the α-face is favored, leading to the thermodynamically more stable α-anomer due to the anomeric effect[1][3].

Characterization of Anomeric Configuration

The unambiguous determination of the anomeric configuration is crucial. A combination of spectroscopic and classical analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the anomeric configuration in solution. The key parameters are the chemical shift (δ) of the anomeric proton (H-1) and the coupling constant (J) between the anomeric proton and the adjacent proton on C-2 (JH1,H2).

-

β-Anomer: The H-1 proton is in an axial position, and the H-2 proton is also axial. This diaxial relationship results in a large coupling constant, typically in the range of 7-9 Hz.

-

α-Anomer: The H-1 proton is in an axial position, while the H-2 proton is in an equatorial position. This axial-equatorial relationship leads to a smaller coupling constant, usually between 2-4 Hz.

Data Presentation: 1H and 13C NMR Data

| Compound | Anomer | H-1 Chemical Shift (δ, ppm) | JH1,H2 (Hz) | C-1 Chemical Shift (δ, ppm) | Reference |

| 1,2,3,6-Tetra-O-acetyl-D-glucopyranose | β | 5.70 (d) | ~8.0 | 91.8 | [2] |

| 1,2,3,6-Tetra-O-acetyl-4-O-methyl-D-glucopyranoside | α | 6.25 (d) | 3.1 | 89.2 | Analogous Compound |

Note: Data for the α-anomer is from a closely related compound and is provided for comparative purposes.

The chemical shift of the anomeric carbon (C-1) also provides valuable information. Generally, the C-1 of the β-anomer is found at a slightly higher field (lower ppm) compared to the α-anomer.

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR-based determination of anomeric configuration.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. Each anomer will have a characteristic specific rotation ([α]D). While the sign of the rotation does not directly correlate with the anomeric configuration, the magnitude is a key identifying feature.

Experimental Protocol: Polarimetry

-

Prepare a solution of the purified compound of a known concentration in a suitable solvent (e.g., chloroform).

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α).

-

Calculate the specific rotation using the formula: [α]D = α / (l × c), where l is the path length of the cell in decimeters and c is the concentration in g/mL.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information, including the anomeric configuration, in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal.

While crystal structures for the specific α and β anomers of 1,2,3,6-Tetra-O-acetyl-D-glucopyranose were not found in the provided search results, the crystal structure of a tetrasaccharide containing a 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl unit has been reported, confirming the 4C1 chair conformation for the glucopyranose ring[4].

Logical Relationship: Anomeric Configuration Determination

Caption: Logical workflow for the synthesis and confirmation of anomeric configuration.

Mechanistic Insights into Anomeric Control

The selective formation of either the α or β anomer during acetylation is governed by the reaction mechanism.

-

Under acidic conditions (e.g., using H₂SO₄ or HClO₄ as a catalyst with acetic anhydride), the reaction tends to be thermodynamically controlled, favoring the formation of the more stable α-anomer due to the anomeric effect[5]. The reaction proceeds through an oxonium ion intermediate, which is then attacked by an acetate nucleophile.

-

Under basic conditions (e.g., using sodium acetate in acetic anhydride), the reaction is typically kinetically controlled. The more reactive equatorial hydroxyl group of the β-anomer reacts faster, leading to the β-pentaacetate as the major product[5].

The selective acetylation to yield 1,2,3,6-tetra-O-acetyl-D-glucopyranose, leaving the C-4 hydroxyl group free, is a more nuanced process. It often involves the use of protecting groups at other positions or enzymatic methods that can regioselectively acetylate the sugar. The relative reactivity of the hydroxyl groups in glucose is generally C-6 > C-1 > C-2 > C-3 > C-4. The lower reactivity of the C-4 hydroxyl group is attributed to steric hindrance from the neighboring groups on the pyranose ring.

Conclusion

The anomeric configuration of 1,2,3,6-Tetra-O-acetyl-D-glucopyranose is a critical determinant of its chemical and biological properties. The stereoselective synthesis of its α and β anomers can be achieved through careful control of reaction conditions, leveraging principles of kinetic and thermodynamic control, and the anomeric effect. Unambiguous characterization of the anomers relies on a combination of modern spectroscopic techniques, particularly NMR, and classical methods such as polarimetry. A thorough understanding of the synthesis, characterization, and underlying mechanistic principles is essential for the effective utilization of these valuable synthetic intermediates in the development of novel therapeutics and advanced materials.

References

-

Noguchi, K., et al. (1994). Molecular and crystal structure of (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-(1-->3)- [2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-->6)]- (2,4-di-O-acetyl-beta-D-glucopyranosyl)- (1-->3)-1,2,4,6-tetra-O-acetyl-beta-D-glucopyranose. Carbohydrate Research, 258, 35-47. [Link]

-

Wikipedia. (n.d.). Anomeric effect. In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Bhat, A., et al. (2025). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Asian Journal of Chemistry, 37(10). [Link]

-

Danta, C. C., & Sahu, S. B. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+). The Pharmstudent, 27, 07-09. [Link]

-

Hatanaka, K., et al. (1995). Convenient Synthetic Method for 1,2,3,6-Tetra-O-Acetyl-β-D-Glucopyranose: A Starting Material for β(1→4)-D-Glucan. Journal of Carbohydrate Chemistry, 14(3), 355-364. [Link]

-

Miller, G. J., et al. (2016). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 21(11), 1494. [Link]

-

Hatanaka, K., Takakura, S., Okuyama, K., Kasuya, M. C. Z., & Kanno, K. ichi. (1995). Convenient Synthetic Method for 1,2,3,6-Tetra-O-Acetyl-β-D-Glucopyranose: A Starting Material for β(1→4)-D-Glucan. Journal of Carbohydrate Chemistry, 14(3), 355-364. [Link]

Sources

- 1. Anomeric effect - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Discovery and History of Acetylated Glucose Derivatives

Introduction

In the landscape of organic chemistry and its application to drug development and materials science, few molecules are as foundational as glucose. This simple sugar is not only central to biological energy metabolism but also serves as a versatile scaffold for chemical modification. Among the myriad of its derivatives, acetylated glucose holds a place of particular significance. The process of acetylation—the introduction of an acetyl functional group—profoundly alters the physicochemical properties of glucose, enhancing its solubility in organic solvents and rendering it a key intermediate in the synthesis of a vast array of more complex molecules.[1] This guide provides a comprehensive exploration of the discovery, history, and core methodologies surrounding acetylated glucose derivatives, tailored for researchers, scientists, and professionals in drug development.

The journey of acetylated glucose derivatives is a story of fundamental chemical discovery intertwined with the evolution of synthetic and analytical techniques. From the pioneering work of Emil Fischer, which laid the groundwork for understanding the stereochemistry of sugars, to modern enzymatic and regioselective methods, the ability to precisely acetylate glucose has been a critical enabler of innovation.[2][3] Acetylated glucose, particularly glucose pentaacetate, serves as a crucial building block in the synthesis of complex carbohydrates, glycosides, and various bioactive molecules, including antiviral and antibiotic agents.[1] Its unique structural characteristics, conferred by the five acetyl groups, provide a stable and reactive platform for intricate chemical transformations.[1]

This guide will delve into the historical milestones that have shaped our understanding of glucose acetylation, the fundamental chemical principles governing these reactions, and the detailed experimental protocols that form the bedrock of modern carbohydrate chemistry. We will also explore the sophisticated analytical techniques employed to characterize these derivatives and discuss their expanding applications, with a particular focus on their pivotal role in the pharmaceutical industry.

I. Historical Milestones: The Unveiling of Acetylated Glucose

The story of acetylated glucose is inextricably linked to the birth of modern organic chemistry and the elucidation of carbohydrate structures. The late 19th and early 20th centuries were a period of intense investigation into the nature of sugars, with chemists striving to understand their composition and three-dimensional arrangements.

The Pioneering Work of Emil Fischer

At the forefront of this endeavor was the German chemist Emil Fischer , whose groundbreaking work on sugars earned him the Nobel Prize in Chemistry in 1902.[3][4] Between 1891 and 1894, Fischer systematically unraveled the stereochemical complexities of known sugars, including glucose, and correctly predicted their possible isomers.[3] A crucial aspect of his work involved the chemical modification of sugars to understand their structure and reactivity. While Fischer is more famously known for the Fischer glycosidation, a method for forming glycosides from an aldose or ketose with an alcohol in the presence of an acid catalyst developed between 1893 and 1895, his investigations laid the essential groundwork for subsequent derivatization techniques, including acetylation.[5] His meticulous studies on the reactions of the hydroxyl groups of glucose were fundamental to the later development of methods to protect these reactive sites.

Early Acetylation Methods and the Anomeric Effect

Early methods for acetylating sugars involved the use of acetic anhydride with a catalyst.[6] Different catalysts were found to yield different stereoisomers of the acetylated product, a phenomenon that would later be understood in the context of the anomeric effect . The anomeric effect describes the tendency of a substituent at the anomeric carbon (C1) of a pyranose ring to favor an axial orientation over an equatorial one, a preference that is counterintuitive based on steric considerations alone.[7][8][9] This effect has a significant impact on the stereochemical outcome of glycosylation and acetylation reactions.

It was discovered that the choice of catalyst could direct the acetylation to favor either the α- or β-anomer of glucose pentaacetate. For instance, using a weak base like sodium acetate at elevated temperatures tends to produce the kinetic product, which is often the β-anomer.[8][10][11] Conversely, employing a Lewis acid catalyst like iodine or a strong acid like perchloric acid at room temperature favors the formation of the more thermodynamically stable product, the α-anomer.[8][10] This stereochemical control became a critical tool for synthetic chemists.

The 20th Century: Refinements and New Reagents

Throughout the 20th century, the methods for acetylating glucose were refined, and new reagents were introduced. The use of pyridine as a catalyst and solvent became common, offering milder reaction conditions.[6] The development of various acetylating agents and catalytic systems provided chemists with a broader toolkit for achieving specific acetylation patterns. The synthesis of sucrose from acetylated glucose and fructose by Raymond Lemieux and George Huber in 1953 stands as a landmark achievement, showcasing the synthetic utility of these protected sugar derivatives.[12]

The latter half of the 20th century and the early 21st century have seen the advent of even more sophisticated methods, including enzymatic and regioselective acetylation, allowing for the protection of specific hydroxyl groups within the glucose molecule. These advancements have been driven by the increasing demand for complex carbohydrate structures in fields such as glycobiology and drug discovery.

II. Chemical Principles of Glucose Acetylation

The acetylation of glucose is fundamentally an esterification reaction, where the hydroxyl groups (-OH) of the glucose molecule act as nucleophiles and attack the electrophilic carbonyl carbon of an acetylating agent. The reaction results in the formation of an ester linkage and the release of a byproduct.

The Reactivity of Glucose Hydroxyl Groups

Glucose in its cyclic pyranose form has five hydroxyl groups, each with varying degrees of reactivity. The anomeric hydroxyl group at the C1 position is a hemiacetal and is generally the most reactive.[13] The primary hydroxyl group at the C6 position is also relatively reactive due to less steric hindrance. The secondary hydroxyl groups at C2, C3, and C4 are generally less reactive. This differential reactivity can be exploited to achieve regioselective acetylation under specific conditions.

The Role of the Acetylating Agent and Catalyst

The most common acetylating agent is acetic anhydride ((CH₃CO)₂O) . It is highly reactive and readily acetylates all five hydroxyl groups of glucose to form glucose pentaacetate. The reaction is typically catalyzed by either an acid or a base.

-

Base Catalysis (e.g., Sodium Acetate, Pyridine): In the presence of a weak base, the hydroxyl groups of glucose are deprotonated to form more potent alkoxide nucleophiles. These alkoxides then attack the acetic anhydride. Base-catalyzed reactions often proceed under milder conditions. The use of sodium acetate is a classic method for producing β-D-glucose pentaacetate.[10][11]

-

Acid Catalysis (e.g., Sulfuric Acid, Perchloric Acid, Lewis Acids): Acid catalysts protonate the carbonyl oxygen of the acetic anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the glucose hydroxyl groups. Strong acid catalysis, such as with perchloric acid, is known to exclusively produce α-D-glucose pentaacetate.[6][10]

Stereochemical Control: The Anomeric Effect in Action

The stereochemical outcome at the anomeric center is a critical aspect of glucose acetylation. As mentioned earlier, the choice of catalyst and reaction conditions can dictate whether the α- or β-anomer is the major product.

-

Thermodynamic Control: Reactions that are allowed to reach equilibrium, often under acidic conditions and with longer reaction times, will favor the thermodynamically more stable product. Due to the anomeric effect, the α-anomer of acetylated glucose is generally more stable.[8][10]

-

Kinetic Control: Reactions that are rapid and irreversible, often under basic conditions at lower temperatures, will favor the kinetically preferred product. The β-anomer is often the kinetic product because the equatorial hydroxyl group in the β-anomer of glucose is more sterically accessible for initial attack.[8]

The anomeric effect is more pronounced in substituted sugars, making it a key consideration in the synthesis of acetylated glucose derivatives.[10]

III. Experimental Protocols for Glucose Acetylation

The ability to reliably synthesize acetylated glucose derivatives is a cornerstone of carbohydrate chemistry. Below are detailed protocols for the preparation of both the α- and β-anomers of glucose pentaacetate, representing thermodynamically and kinetically controlled reactions, respectively.

Protocol 1: Synthesis of β-D-Glucose Pentaacetate (Kinetic Control)

This protocol utilizes sodium acetate as a weak base catalyst at an elevated temperature.

Materials:

-

D-glucose

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol

-

Deionized water

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask, combine D-glucose and anhydrous sodium acetate.

-

Add acetic anhydride to the flask. The reaction is often performed with 5-10 moles of acetic anhydride per mole of D-glucose.[14]

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture in a heating mantle with stirring. The reaction temperature is typically near the boiling point of acetic anhydride.[15]

-

After the reaction is complete (typically monitored by TLC), cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker of ice-cold water while stirring vigorously. This will precipitate the crude β-D-glucose pentaacetate and hydrolyze the excess acetic anhydride.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product thoroughly with cold deionized water to remove any remaining acetic acid and sodium acetate.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure β-D-glucose pentaacetate.

-

Dry the purified crystals under vacuum.

Protocol 2: Synthesis of α-D-Glucose Pentaacetate (Thermodynamic Control)

This protocol employs a strong acid catalyst at room temperature.[6]

Materials:

-

D-glucose

-

Acetic anhydride

-

Perchloric acid (catalytic amount)

-

Chloroform (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Deionized water

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry Erlenmeyer flask, dissolve D-glucose in acetic anhydride.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of perchloric acid to the cooled mixture with stirring. The reaction is exothermic and should be controlled.[6]

-

Allow the reaction to proceed at room temperature with stirring until completion (monitored by TLC).

-

Pour the reaction mixture into a separatory funnel containing cold water and an organic solvent like chloroform.

-

Shake the funnel vigorously, venting frequently.

-

Separate the organic layer.

-

Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any remaining acetic acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude α-D-glucose pentaacetate.

-

Recrystallize the crude product from a suitable solvent to obtain pure α-D-glucose pentaacetate.

Workflow for Acetylation and Product Isolation

Caption: General workflow for the synthesis and purification of acetylated glucose.

IV. Characterization of Acetylated Glucose Derivatives

The unambiguous identification and characterization of acetylated glucose derivatives are crucial for ensuring their purity and confirming their structure. A combination of spectroscopic and physical methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of acetylated glucose. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity.[16][17] The chemical shifts and coupling constants of the protons on the pyranose ring are highly sensitive to their stereochemical environment. The anomeric proton (H1) is particularly diagnostic. In the α-anomer, the anomeric proton is axial and typically appears as a doublet with a relatively small coupling constant (J ≈ 3-4 Hz) due to its gauche relationship with the H2 proton. In the β-anomer, the anomeric proton is equatorial and exhibits a larger coupling constant (J ≈ 7-8 Hz) due to its trans-diaxial relationship with the H2 proton.[18] The protons of the acetyl groups appear as sharp singlets in the region of δ 1.9-2.2 ppm.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The chemical shift of the anomeric carbon (C1) is also indicative of the anomeric configuration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule.[16] The spectrum of acetylated glucose will show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester groups, typically in the range of 1735-1750 cm⁻¹. The broad O-H stretching band of the starting glucose (around 3200-3600 cm⁻¹) will be absent in the fully acetylated product.[19]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the acetylated glucose derivative and can provide information about its fragmentation pattern, which can aid in structural confirmation.

Physical Properties

-

Melting Point: Pure α- and β-D-glucose pentaacetates have distinct and sharp melting points, which can be used as a criterion for purity.[19][20]

-

Optical Rotation: The specific rotation of a solution of the acetylated glucose derivative is a characteristic physical property that can be used to distinguish between the α- and β-anomers.[20]

Data Summary for Characterization

| Technique | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate |

| ¹H NMR (Anomeric H1) | Doublet, δ ≈ 6.3 ppm, J ≈ 3.5 Hz | Doublet, δ ≈ 5.7 ppm, J ≈ 8.0 Hz |

| Melting Point | ~112 °C | ~132 °C |

| Specific Rotation | ~ +102° (in CHCl₃) | ~ +4° (in CHCl₃) |

| FTIR (C=O stretch) | ~1740-1750 cm⁻¹ | ~1740-1750 cm⁻¹ |

V. Applications in Drug Development and Beyond

The enhanced stability and solubility of acetylated glucose derivatives in organic solvents make them invaluable intermediates in a wide range of synthetic applications, particularly in the pharmaceutical industry.[1]

Synthesis of Glycosides and Complex Carbohydrates

Glucose pentaacetate is a key starting material for the synthesis of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond.[1] These glycosides are found in a vast array of natural products and pharmaceuticals. The acetyl groups serve as protecting groups for the hydroxyl functions of glucose, allowing for selective reactions at the anomeric center. After the desired glycosidic linkage is formed, the acetyl groups can be easily removed by hydrolysis under basic conditions.

Drug Discovery and Development

-

Antiviral and Antibiotic Agents: Many antiviral and antibiotic drugs are glycosides or contain carbohydrate moieties. Acetylated glucose derivatives are crucial for the synthesis of these complex molecules, enabling the precise construction of the desired stereochemistry.[1]

-

Improved Bioavailability: Glycosylation of drug molecules can improve their solubility, stability, and bioavailability.[20] Acetylated glucose derivatives serve as donors in these glycosylation reactions.

-

Targeted Drug Delivery: Carbohydrates on cell surfaces play a critical role in cellular recognition processes. By attaching drugs to specific carbohydrate structures, it is possible to target them to particular cells or tissues. The synthesis of these carbohydrate-drug conjugates often relies on acetylated sugar intermediates.

-

Therapeutic Potential: Some studies have indicated that glucose pentaacetate itself may have biological activity, such as stimulating insulin release, opening avenues for research into its potential therapeutic applications in metabolic disorders.[1]

Other Industrial Applications

Beyond pharmaceuticals, acetylated glucose derivatives find use in various other industries:

-

Biomaterials: They are used in the synthesis of biodegradable polymers and hydrogels for biomedical applications.[20]

-

Food and Beverage: Certain derivatives are used as additives and flavoring agents.[20]

-

Cosmetics: They can be found in the formulation of various cosmetic products.[14]

Signaling Pathway of a Hypothetical Glycoside Drug

Caption: Synthesis and hypothetical signaling pathway of a glycoside drug.

Conclusion

The discovery and history of acetylated glucose derivatives represent a microcosm of the progress in organic chemistry over the past century and a half. From the foundational stereochemical work of Emil Fischer to the sophisticated synthetic methodologies of today, the ability to manipulate the hydroxyl groups of glucose through acetylation has been a transformative tool. These derivatives, particularly glucose pentaacetate, have transitioned from being subjects of fundamental academic inquiry to indispensable building blocks in the synthesis of life-saving drugs and innovative materials. For researchers and scientists in drug development, a deep understanding of the history, chemical principles, and experimental protocols associated with acetylated glucose is not merely an academic exercise but a practical necessity for advancing the frontiers of medicine and materials science. The continued exploration of new catalytic systems and regioselective techniques promises to further expand the synthetic utility of these versatile molecules, ensuring their central role in chemical innovation for years to come.

References

- Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC - NIH. (2024).

- The Critical Role of Glucose Pentaacetate in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Acylation of D-Glucose Derivatives over C5H5N: Spectral Characterization and in vitro Antibacterial Activities. (2015).

- Acetylation of Sugars. (1948). Semantic Scholar.

- Peracetylation of glucose with acetic anhydride + regioselective deacetyl

- Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. (2025).

- In Situ Proton NMR Study of Acetyl and Formyl Group Migration in mono-O-acyl D-glucose. (2009).

- Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. (2020).

- N.M.R.

- Selective anomeric acetylation of unprotected sugars in water - PMC - NIH. (n.d.).

- 1 H NMR spectrum of D-glucose pentaacetate 2a of a representative. (n.d.).

- N-Acetylglucosamine: Production and Applications - PMC - NIH. (n.d.).

- α[alpha]- and β[bet]a-D-glucose pentaacetate. An experiment in structure assignment using NMR. (1975).

- Fischer glycosid

- Solid-state 17O NMR study of α-d-glucose. (2022). Royal Society of Chemistry.

- How sweet it is! Emil Fischer's sterochemical studies of glucose. (n.d.). American Chemical Society.

- α-D-Glucose Pentaacet

- Emil Fischer – Facts. (2026). NobelPrize.org.

- Glucose - Wikipedia. (n.d.). Wikipedia.

- Emil Fischer (1852–1919). (n.d.).

- Synthetic Methods of α-D-Glucose Pentaacetate. (2025).

- Sugar acylation. (1935).

- The process of acetylation of glucose by acetic anhydride in the presence of sodium acetate. (n.d.).

- Acetylation of Glucose and Galactose. (2019).

- The effect of glucose on acetylation status - PMC - NIH. (n.d.).

- Process for the preparation of pentaacetyl-β-D-glucopyranose. (2002).

- Experimental Compound Reduces Glucose Production in Type 2 Diabetes. (2017). AJMC.

- Sucrose - Wikipedia. (n.d.). Wikipedia.

- Production process of beta-glucose pentaacetate. (2009).

- Method for preparing a glucose derivative. (1993).

- The Heat of Acetylation of α- and β-D-Glucose from the Heats of Combustion of the Pentaacetates. (1944). Journal of the American Chemical Society.

- Optimization of the reaction condition for the acetylation of D-glucose. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. How sweet it is! Emil Fischer's sterochemical studies of glucose - American Chemical Society [acs.digitellinc.com]

- 3. Glucose - Wikipedia [en.wikipedia.org]

- 4. nobelprize.org [nobelprize.org]

- 5. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 6. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]

- 7. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. ccsenet.org [ccsenet.org]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Sucrose - Wikipedia [en.wikipedia.org]

- 13. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]